molecular formula C7H5BrClI B2420109 1-Bromo-3-chloro-2-iodo-5-methylbenzene CAS No. 1774897-04-9

1-Bromo-3-chloro-2-iodo-5-methylbenzene

Cat. No.: B2420109
CAS No.: 1774897-04-9
M. Wt: 331.38
InChI Key: SUTHBEPACRMDEH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the sequential halogenation of a methylbenzene derivative. For instance, starting with 2-iodo-5-methylbenzene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often utilize halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-chloro-2-iodo-5-methylbenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-iodo-5-methylbenzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which further undergo various chemical transformations .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3-iodobenzene
  • 1-Bromo-3-chloro-5-iodobenzene
  • 1-Bromo-4-chloro-2-iodobenzene

Uniqueness: 1-Bromo-3-chloro-2-iodo-5-methylbenzene is unique due to the specific positioning of its halogen atoms and the presence of a methyl group. This unique structure imparts distinct reactivity and properties compared to other halogenated benzene derivatives .

Properties

IUPAC Name

1-bromo-3-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTHBEPACRMDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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